is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .
Propargyl-PEG1-NHS ester is widely used in bioconjugation with antibodies (ADC), protein, peptide & other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Propargyl-NHS ester may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propargyl-PEG1-NHS ester can be used for chemical modifications . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
It can be used for cross linking . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Propargyl-PEG1-NHS ester can be used for the modification of biological therapeutics . The hydrophilic PEG spacer increases solubility in aqueous media .
Propargyl-PEG1-NHS ester is a noncleavable 1-unit PEG linker for antibody-agent-conjugation (ADC) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Propargyl-PEG1-NHS ester is a click chemistry reagent . It can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Propargyl-PEG1-NHS ester is an amine reactive reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces etc .
Propargyl-PEG1-NHS ester is a synthetic compound characterized by its unique structure, which includes a polyethylene glycol (PEG) spacer, a propargyl group, and a N-hydroxysuccinimide (NHS) ester. The molecular formula for this compound is , and it is often utilized in bioconjugation applications due to its ability to selectively react with primary amines found in biomolecules . The propargyl group serves as a reactive handle for subsequent chemical modifications, particularly through click chemistry reactions, while the NHS ester facilitates the formation of stable amide bonds with amine-containing compounds .
Propargyl-PEG1-NHS ester functions as a linker molecule. The NHS ester group reacts with the primary amine of a biomolecule, forming an amide bond and attaching the molecule to the bioconjugate. The terminal alkyne group then participates in the CuAAC reaction with an azide-tagged molecule (often a drug, imaging agent, or targeting moiety), leading to the formation of a stable triazole linkage and the final bioconjugate [].
The primary chemical reaction involving Propargyl-PEG1-NHS ester is the conjugation with primary amines. At physiological pH (around 7.4), the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for biological applications. Following the formation of the amide bond, the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, allowing for further functionalization with azide-tagged molecules .
Propargyl-PEG1-NHS ester exhibits significant biological activity primarily due to its role in bioconjugation. By enabling the covalent attachment of drugs, imaging agents, or targeting moieties to biomolecules, it enhances their therapeutic and diagnostic potential. Its application in antibody-drug conjugates (ADCs) allows for targeted delivery of therapeutics, thereby increasing efficacy while minimizing off-target effects . Additionally, its stability under physiological conditions makes it an attractive choice for in vivo applications.
The synthesis of Propargyl-PEG1-NHS ester typically involves several steps:
Variations in synthesis may occur depending on specific requirements or desired modifications .
Propargyl-PEG1-NHS ester has diverse applications across various fields:
Studies have demonstrated that Propargyl-PEG1-NHS ester can effectively facilitate interactions between biomolecules and small molecules via click chemistry. This property is particularly useful in understanding protein-protein interactions and developing new therapeutic strategies. The specificity and efficiency of the CuAAC reaction allow researchers to create complex biomolecular architectures that can be studied in detail .
Several compounds share structural similarities with Propargyl-PEG1-NHS ester. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Propargyl-NHS Ester | Alkyne group with NHS ester | Simpler structure; lacks PEG spacer |
Azido-PEG-NHS Ester | Azide group with NHS ester | Allows for different click reactions |
Maleimide-PEG Ester | Maleimide functional group | Reacts specifically with thiols |
Biotin-PEG-NHS Ester | Biotin moiety attached to PEG and NHS ester | Strong affinity for streptavidin |
Propargyl-PEG1-NHS ester stands out due to its combination of a propargyl group and PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it particularly effective for bioconjugation applications .
The molecular structure of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester is characterized by its molecular formula C₁₀H₁₁NO₅ and molecular weight of 225.20 grams per mole [1] [2] [3]. The compound features a linear architecture consisting of three distinct functional domains connected through covalent bonds .
The structural arrangement begins with a terminal propargyl group (alkyne functionality) at one end, followed by a single ethylene glycol unit as the central spacer, and terminates with an N-hydroxysuccinimide ester moiety [2] [3]. The canonical Simplified Molecular Input Line Entry System representation is documented as C#CCOCCC(=O)ON1C(=O)CCC1=O, while the International Union of Pure and Applied Chemistry name is (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate .
Conformational analysis studies indicate that the single polyethylene glycol unit provides a compact spacer length of approximately 7.2 Angstroms, which minimizes steric hindrance while maintaining sufficient flexibility for bioconjugation reactions [19]. The propargyl group exhibits linear geometry characteristic of sp-hybridized carbon centers, contributing to the overall rigid nature of the alkyne terminus [21]. The N-hydroxysuccinimide ester adopts a planar configuration that facilitates nucleophilic attack by primary amines during conjugation reactions [19].
The solubility profile of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester demonstrates selective dissolution characteristics across different solvent systems [10] [14]. The compound exhibits excellent solubility in dimethyl sulfoxide, dichloromethane, and N,N-dimethylformamide, making these solvents the preferred choices for stock solution preparation [10] [14] .
Solvent System | Solubility | Reference |
---|---|---|
Dimethyl sulfoxide | Highly soluble | [10] [14] |
Dichloromethane | Highly soluble | [10] [14] |
N,N-dimethylformamide | Highly soluble | [10] [14] |
Tetrahydrofuran | Soluble | |
Chloroform | Soluble | |
Water | Slightly soluble | [14] |
The limited aqueous solubility is attributed to the hydrophobic nature of the propargyl group and the N-hydroxysuccinimide moiety, despite the presence of the hydrophilic polyethylene glycol spacer [2] . The single ethylene glycol unit provides minimal hydrophilicity compared to longer polyethylene glycol chains, resulting in reduced water solubility [19].
The stability characteristics of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester are primarily governed by the reactivity of the N-hydroxysuccinimide ester functionality toward hydrolysis [17] [24]. Under aqueous conditions, the compound undergoes pH-dependent hydrolysis with distinct kinetic profiles at different pH values [17].
pH Condition | Hydrolysis Half-life | Temperature | Reference |
---|---|---|---|
pH 7.4 | >120 minutes | 37°C | [17] |
pH 9.0 | <9 minutes | 37°C | [17] |
pH 8.3 | Intermediate | 25°C | [20] |
The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide as products [17] [24]. The reaction rate increases significantly under alkaline conditions due to the higher concentration of hydroxide ions, which accelerate the hydrolysis process [17] [20].
Chemical stability studies conducted in simulated biological fluids demonstrate that the compound maintains structural integrity over extended periods under physiological conditions [18]. The propargyl functionality exhibits remarkable stability toward aqueous environments, with no detectable degradation observed after 24 hours of incubation in simulated gastric fluid, simulated intestinal fluid, and water at 37°C [18].
Thermal analysis reveals that Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester exhibits a melting point range of 36-41°C, indicating a relatively low melting transition temperature [14] . This low melting point is consistent with the molecular structure, which lacks extensive intermolecular hydrogen bonding networks that would typically elevate the melting temperature [14].
The predicted boiling point is calculated to be 351.2 ± 48.0°C at standard atmospheric pressure (760 mmHg) [10] [14]. This elevated boiling point reflects the presence of polar functional groups and the potential for intermolecular interactions in the liquid phase [14]. The compound typically exists as a solid at room temperature with a gray coloration and may appear as a colorless to light yellow liquid depending on purity and storage conditions [10] [14].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester through analysis of both proton and carbon-13 spectra [10] [11]. The compound exhibits characteristic resonance patterns that confirm the presence of all functional groups within the molecular structure [11].
The propargyl terminus displays a distinctive alkyne proton signal appearing as a triplet due to coupling with the adjacent methylene protons [11]. The N-hydroxysuccinimide moiety contributes characteristic resonances in the aliphatic region, typically appearing as a multiplet around 2.9 parts per million for the succinimide methylene protons [11]. Upon reaction with amine-containing substrates, the N-hydroxysuccinimide resonances disappear and are replaced by a new singlet at approximately 2.6 parts per million, corresponding to free N-hydroxysuccinimide [11].
The polyethylene glycol spacer contributes oxygen-bearing methylene resonances that appear in the characteristic chemical shift range for ether linkages [11]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the carbonyl carbon associated with the ester functionality, typically resonating in the range of 160-180 parts per million [11].
Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to the major functional groups present in Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester [10] [11]. The compound exhibits a strong absorption band in the region of 1750-1800 cm⁻¹, which is attributed to the carbonyl stretching vibrations of both the ester linkage and the N-hydroxysuccinimide carbonyl groups [11].
The terminal alkyne functionality contributes a characteristic C≡C stretching vibration that appears as a sharp, weak absorption band around 2100-2200 cm⁻¹ [11]. This alkyne stretching frequency is diagnostic for the presence of the propargyl moiety and confirms the integrity of the terminal alkyne functionality [11].
Additional absorption bands in the C-H stretching region (2800-3000 cm⁻¹) correspond to the methylene protons of the polyethylene glycol spacer and the N-hydroxysuccinimide ring system [11]. The C-O stretching vibrations associated with the ether linkages appear in the fingerprint region around 1000-1200 cm⁻¹ [11].
Ultraviolet-visible spectroscopic characterization of Propargyl-Polyethylene Glycol Unit One N-Hydroxysuccinimide ester reveals absorption characteristics primarily associated with the N-hydroxysuccinimide chromophore [11] [26]. The compound exhibits maximum absorption at approximately 260 nanometers with an extinction coefficient of 9,700 M⁻¹cm⁻¹, which is characteristic of the N-hydroxysuccinimide functional group [26].
This absorption band serves as a valuable analytical tool for monitoring hydrolysis reactions and conjugation processes [26]. Upon hydrolysis of the N-hydroxysuccinimide ester, the released N-hydroxysuccinimide maintains its characteristic absorption at 260 nanometers, allowing for quantitative assessment of ester reactivity and degradation [26].
The propargyl and polyethylene glycol components do not contribute significant chromophoric properties in the ultraviolet-visible region, making the N-hydroxysuccinimide absorption the primary spectroscopic feature for analytical monitoring [11] [26]. This selective absorption characteristic enables straightforward quantification of the compound in solution and assessment of reaction progress during bioconjugation procedures [26].
The synthesis of Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester requires careful selection of high-purity starting materials to ensure optimal reaction outcomes and product quality. Propargyl alcohol serves as the primary alkyne-containing precursor, typically requiring purity levels of ≥95% for laboratory synthesis . Alternative propargyl sources include propargyl bromide and propargyl chloride, which offer enhanced reactivity but demand higher purity specifications of ≥98% due to their increased susceptibility to hydrolysis and side reactions [2].
The polyethylene glycol component utilizes ethylene glycol or diethylene glycol as the spacer unit, with molecular weights carefully controlled to maintain the mono-unit PEG structure. These materials require ≥99% purity to prevent chain length polydispersity that could compromise the final product's bioconjugation specificity [3]. N-hydroxysuccinimide represents the critical activated ester precursor, typically employed in 1.1-1.5 molar equivalents to ensure complete esterification while minimizing hydrolysis-related losses [4].
Critical considerations for starting material selection include moisture content limitations, as both propargyl compounds and N-hydroxysuccinimide are highly sensitive to water-induced degradation. Storage under inert atmosphere conditions with desiccant agents maintains material integrity throughout synthetic campaigns [4] [5].
Starting Material | Molecular Formula | Molecular Weight (g/mol) | Typical Equivalent Used | Purity Required (%) |
---|---|---|---|---|
Propargyl alcohol | C₃H₄O | 56.06 | 1.0-1.5 | ≥95 |
Propargyl bromide | C₃H₃Br | 118.96 | 1.0-1.2 | ≥98 |
Propargyl chloride | C₃H₃Cl | 74.51 | 1.0-1.2 | ≥98 |
Polyethylene glycol (PEG1) | C₂H₆O₂ | 62.07 | 1.0 | ≥99 |
Ethylene glycol | C₂H₆O₂ | 62.07 | 1.0 | ≥99 |
N-hydroxysuccinimide | C₄H₅NO₃ | 115.09 | 1.1-1.5 | ≥98 |
Succinic anhydride | C₄H₄O₃ | 100.07 | 1.0-1.2 | ≥98 |
Propargyl acetate | C₅H₆O₂ | 98.10 | 1.0-1.2 | ≥95 |
Propargyl tosylate | C₁₀H₁₀O₃S | 210.25 | 1.0-1.2 | ≥98 |
Diethylene glycol | C₄H₁₀O₃ | 106.12 | 1.0-1.2 | ≥99 |
Synthesis optimization of Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester employs multiple reaction pathways, each requiring distinct optimization parameters to achieve maximum yield and product purity. The Williamson ether synthesis approach operates under mild basic conditions at temperatures ranging from 0-25°C, utilizing dimethylformamide and dichloromethane solvent systems to achieve yields of 75-90% . This methodology requires careful pH control between 8-9 to prevent premature hydrolysis of the N-hydroxysuccinimide ester functionality.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling represents the most widely adopted synthetic route, offering superior yields of 80-95% under optimized conditions [4] [6]. Temperature control between 0-25°C prevents side product formation, while reaction times of 2-12 hours provide adequate conversion without excessive N-hydroxysuccinimide hydrolysis. The pH range of 7-8 maintains optimal coupling efficiency while preserving the alkyne functionality.
N,N'-Dicyclohexylcarbodiimide and N-hydroxysuccinimide coupling provides an alternative pathway with yields of 70-85%, though longer reaction times of 4-18 hours are typically required [7] [8]. This approach utilizes tetrahydrofuran and dichloromethane solvent mixtures to solubilize all reaction components effectively.
Advanced synthetic methodologies include Steglich esterification protocols that achieve yields of 85-95% through the use of specialized catalysts and optimized temperature profiles ranging from 0-60°C [9]. These conditions minimize competing reactions while maximizing the desired esterification pathway.
Reaction Type | Temperature (°C) | Reaction Time (h) | Solvent System | Typical Yield (%) | pH Requirements |
---|---|---|---|---|---|
Williamson ether synthesis | 0-25 | 4-24 | DMF/DCM | 75-90 | 8-9 |
EDC/NHS coupling | 0-25 | 2-12 | DMF/DCM | 80-95 | 7-8 |
DCC/NHS coupling | 0-25 | 4-18 | THF/DCM | 70-85 | 7-8 |
Steglich esterification | 0-60 | 2-24 | DCM | 85-95 | N/A |
One-pot synthesis | 25-80 | 0.5-4 | DMF | 60-85 | 8-9 |
Catalytic coupling | 25-100 | 1-8 | Toluene | 70-90 | N/A |
Flow chemistry | 25-150 | 0.01-0.5 | DMF/H₂O | 85-98 | 7-9 |
Microwave-assisted | 80-120 | 0.5-2 | DMSO | 80-95 | 7-8 |
Solvent-free conditions | 25-80 | 2-12 | Neat | 65-80 | N/A |
Green chemistry approach | 25-60 | 1-8 | EtOH/H₂O | 70-85 | 8-9 |
Yield optimization for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester synthesis employs multiple complementary strategies addressing reaction kinetics, thermodynamics, and product isolation challenges. Reagent stoichiometry optimization involves systematic evaluation of molar ratios, with N-hydroxysuccinimide typically employed in 5-10 fold molar excess to drive reaction completion and compensate for hydrolytic losses [6]. This approach particularly benefits reactions conducted in aqueous or protic solvents where competing hydrolysis reactions reduce effective reagent concentrations.
Temperature gradient protocols enhance reaction efficiency by initiating coupling reactions at 0°C to minimize side product formation, followed by controlled warming to ambient temperature to accelerate reaction kinetics [4]. This thermal profile balances reaction rate optimization with selectivity preservation, achieving yield improvements of 10-15% compared to isothermal conditions.
Solvent system engineering utilizes binary and ternary solvent mixtures to optimize substrate solubility while maintaining reaction selectivity. The combination of polar aprotic solvents such as dimethylformamide with chlorinated solvents like dichloromethane provides optimal solvation environments for both propargyl and N-hydroxysuccinimide components [4]. Anhydrous conditions are essential, as trace water content above 0.1% significantly reduces yields through competitive hydrolysis pathways.
Real-time monitoring strategies employ high-performance liquid chromatography analysis to track reaction progress and optimize reaction termination timing . This approach prevents over-reaction conditions that lead to product degradation while ensuring complete substrate conversion. Atmosphere control under nitrogen or argon prevents oxidative degradation of propargyl functionalities and maintains reagent stability throughout extended reaction periods [4].
Industrial synthesis of Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester employs continuous flow methodologies that address scalability challenges inherent in traditional batch processing. Continuous flow microreactor systems enable precise control of reaction parameters while minimizing safety concerns associated with large-scale handling of reactive propargyl compounds [11]. These systems achieve throughput rates of 1000-10000 kg/day while maintaining product quality specifications exceeding 98% purity [11].
Multi-stage reactor configurations compartmentalize the synthetic sequence, allowing independent optimization of each reaction step. The initial stage conducts polyethylene glycol activation under controlled temperature and pressure conditions, while subsequent stages perform propargyl coupling and N-hydroxysuccinimide esterification with residence times optimized for maximum conversion efficiency [11]. This modular approach facilitates troubleshooting and process optimization without disrupting entire production campaigns.
Automated reagent addition systems maintain precise stoichiometric control through real-time monitoring of reaction progress and automated adjustment of reagent flow rates [11]. These systems compensate for batch-to-batch variability in starting material quality while maintaining consistent product specifications. Heat integration protocols utilize reaction exotherms to preheat incoming reactant streams, reducing overall energy consumption by 25-40% compared to conventional heating methods.
Solvent recovery and recycling systems incorporate distillation and membrane separation technologies to reclaim high-purity solvents for reuse, reducing raw material costs and environmental impact [11]. These systems achieve solvent recovery rates exceeding 95% while maintaining solvent purity specifications suitable for subsequent synthetic cycles.
Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
---|---|---|---|
Reactor Volume (L) | 0.001-0.1 | 1-100 | 1000-10000 |
Batch Size (kg) | 0.001-0.1 | 1-50 | 500-5000 |
Operating Temperature (°C) | 0-25 | 10-40 | 20-60 |
Pressure (bar) | 1 | 1-3 | 2-5 |
Mixing Speed (rpm) | 100-500 | 50-200 | 30-100 |
Reaction Time (h) | 4-24 | 2-12 | 1-8 |
Yield (% industrial) | 75-90 | 80-92 | 85-95 |
Purity (% final product) | 95-98 | 96-99 | 98-99.5 |
Throughput (kg/day) | 0.1-1 | 10-100 | 1000-10000 |
Energy Consumption (kWh/kg) | 10-50 | 8-25 | 5-15 |
Industrial process optimization for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester production focuses on maximizing throughput while maintaining stringent quality specifications required for bioconjugation applications. Thermal management systems employ jacketed reactors with precise temperature control zones to maintain optimal reaction conditions throughout large-scale vessels. Temperature uniformity within ±2°C prevents hot spot formation that could lead to product degradation or unwanted side reactions [11].
Mixing optimization protocols utilize computational fluid dynamics modeling to design impeller configurations that ensure homogeneous reactant distribution while minimizing mechanical stress on sensitive propargyl functionalities. Power input optimization maintains Reynolds numbers between 10⁴-10⁵ to achieve adequate mixing without inducing cavitation or excessive shear forces that could compromise product quality [11].
Mass transfer enhancement employs staged addition protocols where reactants are introduced at multiple points throughout the reactor volume, improving reaction kinetics and reducing local concentration gradients. This approach particularly benefits reactions involving poorly soluble N-hydroxysuccinimide derivatives, where dissolution kinetics often represent rate-limiting steps [11].
Process analytical technology integration incorporates online monitoring systems including near-infrared spectroscopy and mass spectrometry to provide real-time feedback on reaction progress and product quality. These systems enable automated process control adjustments that maintain optimal reaction conditions while detecting deviations before they impact final product specifications [11].
Residence time distribution optimization ensures uniform processing of all material through the reactor system, preventing both incomplete conversion and over-reaction that could reduce yield or product quality. Pressure optimization maintains slight positive pressure to prevent atmospheric contamination while avoiding excessive pressures that could complicate equipment design and safety protocols [11].
Industrial quality control for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester production implements comprehensive testing protocols that ensure consistent product performance across manufacturing campaigns. Chemical purity analysis employs high-performance liquid chromatography methods with detection limits below 0.1% for critical impurities, maintaining final product purity specifications exceeding 98.0% [12] [13]. These methods specifically monitor for hydrolysis products, unreacted starting materials, and polymerization byproducts that could compromise bioconjugation efficiency.
Water content determination utilizes Karl Fischer titration to maintain moisture levels below 0.5%, as excess water accelerates N-hydroxysuccinimide ester hydrolysis and reduces product shelf life [4]. Residual solvent analysis employs gas chromatography-mass spectrometry to verify solvent levels remain below 500 ppm, meeting pharmaceutical guidelines for bioconjugation reagents [13].
Bacterial endotoxin testing ensures biocompatibility for biological applications, with specifications requiring endotoxin levels below 5 endotoxin units per milligram of product [13]. Heavy metal analysis utilizing inductively coupled plasma mass spectrometry verifies trace metal content remains below 10 ppm, preventing catalytic degradation during storage.
Stability testing protocols monitor product degradation under accelerated conditions to establish shelf life specifications and storage requirements. Hydrolysis rate assessment quantifies N-hydroxysuccinimide ester stability at physiological pH conditions, ensuring bioconjugation reactivity remains above 95% throughout the specified storage period .
Quality Parameter | Specification Limits | Test Method | Frequency | Critical Quality Attribute |
---|---|---|---|---|
Chemical Purity | ≥98.0% | HPLC | Each batch | Yes |
Water Content | ≤0.5% | Karl Fischer titration | Each batch | Yes |
Residual Solvents | ≤500 ppm | GC-MS | Each batch | Yes |
Heavy Metals | ≤10 ppm | ICP-MS | Each batch | Yes |
Bacterial Endotoxins | ≤5 EU/mg | LAL assay | Each batch | Yes |
pH Value | 6.5-8.0 | pH meter | Each batch | No |
Particle Size Distribution | D90 ≤100 μm | Laser diffraction | Each batch | No |
Thermal Stability | No decomposition ≤60°C | TGA/DSC | Qualification | No |
Hydrolysis Rate | ≤5%/month at pH 7.4 | HPLC kinetic study | Qualification | Yes |
Storage Stability | ≥95% after 24 months | Stability chamber | Periodic | Yes |
Green chemistry methodologies for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester synthesis prioritize environmental sustainability while maintaining product quality and synthetic efficiency. Aqueous-based synthesis protocols replace traditional organic solvents with water-ethanol mixtures, achieving yields of 70-85% while dramatically reducing volatile organic compound emissions [14]. These methodologies employ phase-transfer catalysis to facilitate reactions between hydrophobic propargyl components and hydrophilic polyethylene glycol derivatives.
Biocatalytic synthesis approaches utilize enzyme-mediated coupling reactions that operate under mild conditions with exceptional selectivity. Lipase-catalyzed esterification employs immobilized enzyme systems that catalyze N-hydroxysuccinimide ester formation at ambient temperature and neutral pH, eliminating the need for harsh chemical coupling reagents [15]. These systems achieve conversion rates exceeding 80% while generating minimal waste byproducts.
Solvent-free synthesis methodologies conduct reactions in neat conditions using mechanochemical activation to promote reactant mixing and reaction kinetics [14]. Ball milling techniques provide mechanical energy input that facilitates solid-state reactions between propargyl derivatives and polyethylene glycol precursors, achieving yields of 65-80% without organic solvent consumption.
Renewable feedstock utilization incorporates bio-derived starting materials where possible, replacing petroleum-based propargyl precursors with biosynthetic alternatives derived from fermentation processes. Atom economy optimization designs synthetic routes that minimize waste generation through strategic bond-forming sequences that incorporate all starting material atoms into the final product structure [14].
Energy efficiency improvements utilize microwave-assisted synthesis and ultrasonic activation to reduce reaction times and energy consumption compared to conventional thermal heating methods [14]. These approaches achieve comparable yields while reducing processing energy requirements by 40-60%.
Catalytic synthesis methodologies for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester development focus on transition metal and organocatalytic systems that enhance reaction efficiency while reducing environmental impact. Palladium-catalyzed coupling reactions employ heterogeneous catalyst systems that facilitate propargyl alcohol activation and subsequent coupling with polyethylene glycol derivatives [16]. These catalysts achieve turnover numbers exceeding 1000 while maintaining selectivity for the desired coupling pathway.
Copper-catalyzed azide-alkyne cycloaddition protocols enable alternative synthetic approaches that introduce the propargyl functionality through click chemistry methodologies . These reactions proceed under mild aqueous conditions with exceptional regioselectivity, avoiding the harsh conditions typically required for traditional coupling chemistry.
Organocatalytic approaches utilize small molecule catalysts such as 4-dimethylaminopyridine and N-heterocyclic carbenes to promote esterification reactions without metal contamination concerns [6]. These systems operate under ambient conditions while achieving reaction rates comparable to metal-catalyzed processes.
Photocatalytic synthesis methodologies employ visible light activation to generate reactive intermediates that facilitate coupling reactions under exceptionally mild conditions [17]. Photochemical activation of propargyl precursors enables selective functionalization while avoiding thermal degradation pathways that reduce yield and product quality.
Heterogeneous catalyst development focuses on solid-supported systems that facilitate product purification while enabling catalyst recovery and reuse. Polymer-supported catalysts achieve multiple reaction cycles without significant activity loss while simplifying downstream processing requirements [16].
Catalyst recycling protocols implement separation and regeneration procedures that maintain catalyst activity through multiple synthetic cycles, reducing overall process costs and environmental impact [16].
One-pot synthesis methodologies for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester streamline the synthetic sequence by conducting multiple reaction steps in a single vessel without intermediate isolation. Sequential addition protocols carefully orchestrate reagent introduction timing to maximize desired pathways while minimizing competing side reactions [14]. These approaches achieve yields of 60-85% while dramatically reducing processing time and waste generation.
Tandem reaction sequences couple propargyl activation with polyethylene glycol functionalization and N-hydroxysuccinimide esterification in consecutive steps within the same reaction medium [14]. Base-labile protecting group strategies utilize protecting groups that can be removed under the same basic conditions required for subsequent coupling reactions, eliminating separate deprotection steps [14].
Cascade reaction design employs reaction conditions that simultaneously promote multiple bond-forming processes, creating complex molecular architectures through single-operation procedures [14]. These methodologies require careful optimization of pH, temperature, and reagent concentrations to balance competing reaction pathways.
Microreactor implementation of one-pot synthesis utilizes controlled residence times and precise mixing to optimize each reaction stage within continuous flow systems [11]. Segmented flow protocols maintain distinct reaction zones within the same reactor system, allowing independent optimization of each synthetic step while maintaining overall process integration.
Telescoping strategies eliminate isolation and purification of intermediate products, conducting entire synthetic sequences from readily available starting materials to final purified product [14]. These approaches reduce material losses associated with multiple isolation steps while minimizing processing time and equipment requirements.
Real-time monitoring integration employs online analytical techniques to track multiple reaction components simultaneously, enabling automated optimization of reaction conditions for maximum overall efficiency [14].
Purification methodologies for Propargyl-polyethylene glycol-1-N-hydroxysuccinimide ester employ multiple complementary separation techniques to achieve pharmaceutical-grade purity specifications. Column chromatography utilizing silica gel stationary phases with hexane-ethyl acetate gradient elution systems provides reliable separation of the target compound from unreacted starting materials and synthetic byproducts [12]. These methods typically achieve 70-85% recovery with final purity levels of 95-98%.
Flash chromatography systems offer enhanced resolution and reduced processing times through the use of pressure-driven solvent flow and optimized particle size stationary phases [12]. Dichloromethane-methanol gradient elution provides optimal separation selectivity for polyethylene glycol-containing compounds while maintaining product stability throughout the purification process.
Preparative high-performance liquid chromatography achieves the highest purity levels of 98-99.5% through precise control of mobile phase composition and flow rates [13]. Water-acetonitrile gradient systems with controlled pH provide optimal separation conditions while preventing hydrolysis of the N-hydroxysuccinimide ester functionality during purification.
Crystallization techniques utilize controlled precipitation from diethyl ether solutions to achieve high-purity products with excellent scalability characteristics [12]. These methods achieve purities of 90-95% with recovery rates of 60-80%, making them suitable for large-scale production applications.
Purification Method | Mobile Phase/Solvent | Typical Recovery (%) | Purity Achieved (%) | Processing Time (h) | Scalability |
---|---|---|---|---|---|
Column Chromatography | Hexane/EtOAc gradient | 70-85 | 95-98 | 2-6 | Good |
Flash Chromatography | DCM/MeOH gradient | 75-90 | 96-99 | 1-3 | Good |
Preparative HPLC | Water/ACN gradient | 85-95 | 98-99.5 | 4-12 | Limited |
Crystallization | Diethyl ether | 60-80 | 90-95 | 12-48 | Excellent |
Precipitation | Cold diethyl ether | 80-90 | 85-95 | 1-4 | Excellent |
Liquid-Liquid Extraction | DCM/Water | 70-85 | 90-95 | 0.5-2 | Excellent |
Solid Phase Extraction | C18 cartridge | 80-95 | 95-99 | 1-3 | Moderate |
Size Exclusion Chromatography | THF | 75-85 | 92-96 | 3-8 | Good |
Ion Exchange Chromatography | PBS buffer | 70-80 | 90-95 | 4-12 | Good |
Distillation | Vacuum distillation | 85-95 | 98-99.5 | 2-8 | Excellent |
Analytical characterization employs multiple spectroscopic and chromatographic techniques to confirm product identity, purity, and structural integrity. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns for propargyl protons (δ 2.5-3.0 ppm), polyethylene glycol backbone (δ 3.6-4.0 ppm), and N-hydroxysuccinimide protons (δ 2.8-3.0 ppm) [12] [18]. These measurements require 5-20 mg sample quantities with analysis times of 15-60 minutes using 400-600 MHz spectrometers.
Carbon-13 nuclear magnetic resonance spectroscopy confirms the complete carbon framework with characteristic signals for alkyne carbons (δ 75-85 ppm), ester carbonyls (δ 165-175 ppm), and polyethylene glycol carbons (δ 60-75 ppm) [12] [18]. Sample requirements of 10-50 mg enable comprehensive structural verification with 100-150 MHz instruments.
Fourier-transform infrared spectroscopy identifies functional groups through characteristic absorption bands including alkyne C≡C stretch (2100-2260 cm⁻¹), ester C=O stretch (1720-1750 cm⁻¹), and N-O stretch (1200-1400 cm⁻¹) [12]. These measurements require minimal sample quantities (1-5 mg) with rapid analysis times of 5-15 minutes.
Electrospray ionization mass spectrometry provides molecular weight confirmation through detection of the protonated molecular ion at m/z 226.2 [M+H]⁺, with fragmentation patterns confirming the presence of characteristic functional groups [12] [19]. Detection limits in the microgram range enable analysis of trace quantities with high accuracy (±0.1 ppm).
Analytical Method | Key Parameters Measured | Typical Range/Values | Resolution/Sensitivity | Sample Requirement (mg) | Analysis Time (min) |
---|---|---|---|---|---|
¹H NMR Spectroscopy | Chemical shifts, coupling patterns | 0.5-10 ppm | 400-600 MHz | 5-20 | 15-60 |
¹³C NMR Spectroscopy | Carbon framework confirmation | 20-200 ppm | 100-150 MHz | 10-50 | 30-120 |
FTIR Spectroscopy | Functional group identification | 500-4000 cm⁻¹ | 4 cm⁻¹ | 1-5 | 5-15 |
Mass Spectrometry (ESI-MS) | Molecular ion, fragmentation | 225.2 m/z [M+H]⁺ | 0.1 ppm accuracy | 0.1-1 | 5-30 |
HPLC Analysis | Purity, retention time | 98-99.5% purity | 1-5 μg/mL | 0.5-2 | 15-45 |
UPLC-MS/MS | Quantitative analysis | ng/mL detection | pg/mL | 0.01-0.1 | 5-20 |
Melting Point Determination | Physical characterization | 36-41°C | ±1°C | 10-50 | 30-60 |
Elemental Analysis | C, H, N composition | C: 53.3, H: 4.9, N: 6.2% | ±0.3% | 3-10 | 120-240 |
Optical Rotation | Stereochemical purity | Not applicable | ±0.02° | 10-100 | 5-10 |
UV-Vis Spectroscopy | Chromophore analysis | 200-800 nm | ±0.001 AU | 0.1-1 | 5-30 |
High-performance liquid chromatography analysis monitors product purity and stability through reverse-phase separation methods using C18 stationary phases with water-acetonitrile mobile phases [13] [19]. These methods achieve detection limits of 1-5 μg/mL with baseline resolution of the target compound from related impurities. Ultra-performance liquid chromatography-tandem mass spectrometry provides enhanced sensitivity for trace impurity detection with picogram-level detection capabilities [19].